N,N-Dimethyl-p-phenylenediamine-d6

Description

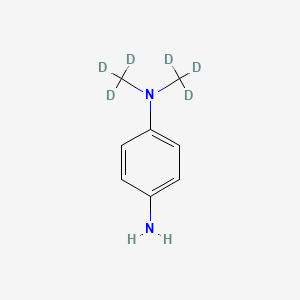

Structure

3D Structure

Properties

IUPAC Name |

4-N,4-N-bis(trideuteriomethyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZORFPDSXLZWJF-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=CC=C(C=C1)N)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies for N,n Dimethyl P Phenylenediamine D6

Advanced Synthetic Routes to N,N-Dimethyl-p-phenylenediamine

The synthesis of the non-deuterated parent compound, N,N-Dimethyl-p-phenylenediamine, serves as a foundational framework for producing its deuterated analogue. The primary and most established method involves a two-step process: the nitration of dimethylaniline followed by the reduction of the resulting p-nitro-N,N-dimethylaniline intermediate. wikipedia.org This general pathway has been explored with various reagents and conditions to optimize yield and efficiency.

Alternative synthetic strategies for the parent compound have also been developed. One such method begins with p-nitrochlorobenzene, which is reacted with dimethylamine (B145610) hydrochloride in the presence of sodium hydroxide. The resulting nitro compound is then reduced through catalytic hydrogenation to yield the final product. google.com Another approach involves the reduction of p-nitro-N,N-dimethylaniline using hydrazine (B178648) hydrate (B1144303) as the reducing agent, catalyzed by a copper(II) oxide on a carbon support (CuO/C). google.com This method is noted for its mild reaction conditions and high yield. google.com A further route employs the reduction of para-nitrosodimethylaniline using stannous chloride in concentrated hydrochloric acid. prepchem.com

For the specific synthesis of the d6 isotopologue, where the six deuterium (B1214612) atoms are located on the two N-methyl groups, the synthetic strategy must be adapted. This is typically achieved not by a post-synthesis H/D exchange on the final molecule, but by incorporating deuterated precursors during the synthesis. The most direct route involves the alkylation of a suitable p-phenylenediamine (B122844) precursor with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I). This ensures the specific incorporation of the trideuteriomethyl (-CD₃) groups at the nitrogen atom.

| Starting Material | Key Reagents | Intermediate | Product | Reference |

| Dimethylaniline | Nitrating Agent, Reducing Agent | p-Nitro-N,N-dimethylaniline | N,N-Dimethyl-p-phenylenediamine | wikipedia.org |

| p-Nitrochlorobenzene | Dimethylamine HCl, NaOH, H₂/Catalyst | N,N-Dimethyl-4-nitroaniline | N,N-Dimethyl-p-phenylenediamine | google.com |

| p-Nitro-N,N-dimethylaniline | Hydrazine Hydrate, CuO/C | - | N,N-Dimethyl-p-phenylenediamine | google.com |

| p-Nitrosodimethylaniline | Stannous Chloride, HCl | - | N,N-Dimethyl-p-phenylenediamine | prepchem.com |

Deuteration Techniques for Specific Labeling (d6)

Achieving the specific d6 labeling on the N,N-dimethyl groups of p-phenylenediamine requires precise chemical strategies that favor isotopic incorporation at these positions over the aromatic ring or the amine protons. The IUPAC name for the target compound, 4-N,4-N-bis(trideuteriomethyl)benzene-1,4-diamine, confirms that the deuterium labels are exclusively on the methyl groups. clearsynth.com

Direct H/D exchange on the final N,N-Dimethyl-p-phenylenediamine molecule is generally not a viable method for this specific labeling pattern. Acid-catalyzed H/D exchange methods, such as using deuterated trifluoroacetic acid (CF₃COOD), tend to deuterate the electron-rich positions on the aromatic ring via an electrophilic aromatic substitution mechanism. nih.gov Similarly, metal-catalyzed H/D exchange in heavy water (D₂O) is effective for primary and secondary arylamines but has been reported to be unsuccessful for tertiary arylamines like N,N-dimethylaniline under mild conditions. psu.edu Higher temperatures for H/D exchange could lead to non-specific labeling. psu.edu

Therefore, the most effective and specific deuteration technique is the use of deuterated building blocks during synthesis. This involves a synthetic route where the deuterated methyl groups are introduced via a chemical reaction. A common and efficient method is the Leuckart–Wallach reaction, which can be adapted to use deuterated reagents. beilstein-journals.org For instance, a suitable aniline (B41778) precursor can be reacted with deuterated formaldehyde (B43269) and a secondary amine, or by using deuterated methylating agents like deuterated methyl iodide (CD₃I) or dimethyl sulfate-(CD₃)₂SO₄. This ensures that the deuterium is incorporated specifically into the methyl groups, resulting in the desired N,N-bis(trideuteriomethyl) structure with high isotopic purity. beilstein-journals.orggoogle.com

| Deuteration Method | Deuterium Source | Target Site | Efficacy/Selectivity | Reference |

| Acid-Catalyzed H/D Exchange | CF₃COOD | Aromatic Ring | High for aromatic positions, not specific to methyl groups. | nih.gov |

| Metal-Catalyzed H/D Exchange | D₂O with Pt/C, Pd/C | Aromatic Ring (for primary/secondary amines) | Ineffective for tertiary arylamines like N,N-dimethylaniline under mild conditions. | psu.edu |

| Synthetic Build-up | Deuterated Methylating Agents (e.g., CD₃I) | N-Methyl Groups | High specificity and isotopic purity for the d6 label. | google.com |

Purification and Isolation Techniques for Deuterated Compounds

The purification and isolation of N,N-Dimethyl-p-phenylenediamine-d6 are critical steps to ensure high chemical and isotopic purity, removing unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species. The amphipathic nature of some related compounds can introduce challenges in work-up and purification steps. tandfonline.com

Standard chromatographic techniques are central to the purification process. chromatographyonline.com Preparative liquid chromatography (LC) is often employed to isolate the target compound from the reaction mixture. chromatographyonline.com The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase is optimized to achieve maximum resolution and clean separation. chromatographyonline.com To prevent isotopic dilution or back-exchange (where deuterium is replaced by hydrogen), it is sometimes necessary to use deuterated solvents during the purification process, for example, in recrystallization.

Following chromatographic separation, the collected fractions containing the pure deuterated compound are typically concentrated. Rotary evaporation under reduced pressure is a common method to remove the bulk of the solvent. chromatographyonline.com To remove final traces of solvent, especially water, techniques like lyophilization (freeze-drying) or azeotropic distillation with a solvent like acetonitrile (B52724) can be employed. chromatographyonline.com

The final step involves the verification of the compound's identity, chemical purity, and isotopic enrichment. This is accomplished through a combination of analytical methods.

Mass Spectrometry (MS) is used to confirm the correct molecular weight for the deuterated compound (142.23 g/mol ) and to determine the level of deuterium incorporation by analyzing the isotopic distribution. psu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for structural confirmation. ¹H NMR is used to verify the absence of signals from the N-methyl protons, while ²H NMR confirms the presence and location of the deuterium atoms. ¹³C NMR provides information on the carbon skeleton of the molecule. nih.govpsu.edumdpi.com

Electrochemical Behavior and Redox Chemistry of N,n Dimethyl P Phenylenediamine Analogs

Cyclic Voltammetry and Electro-oxidation Mechanisms

Cyclic voltammetry is a key technique for investigating the complex electro-oxidation of DMPD. The voltammetric profiles reveal that the oxidation process is not a simple electron transfer but involves coupled chemical reactions, with the specific mechanism being highly dependent on the experimental conditions.

The anodic oxidation of N,N-Dimethyl-p-phenylenediamine in aqueous solutions is remarkably sensitive to pH, exhibiting a variety of mechanistic pathways. rsc.org The electrochemical oxidation of DMPD can be categorized into different mechanisms, where 'E' represents an electron transfer step and 'C' represents a homogeneous chemical reaction.

At a very low pH of 0, the oxidation follows a CE mechanism . In this case, a chemical step (protonation) precedes the electron transfer. As the pH increases to the range of 3-6, the mechanism shifts to an EE mechanism , which involves two successive one-electron transfers. In basic solutions, an ECE mechanism is observed, where an electron transfer is followed by a chemical reaction and then another electron transfer. At other pH values, a simple E mechanism (a single electron transfer) may occur. rsc.org

The complexity of the oxidation pathway is further highlighted by studies on related p-phenylenediamine (B122844) derivatives. For instance, the oxidation of p-phenylenediamine (PPD) itself in acidic media has been interpreted as a non-conventional e.c.e. mechanism where the parent molecule acts as a base in the chemical step. continental.edu.pe

Table 1: pH-Dependent Anodic Oxidation Mechanisms of N,N-Dimethyl-p-phenylenediamine

| pH Range | Predominant Mechanism | Description |

| 0 | CE | A chemical reaction (protonation) precedes the electron transfer. |

| 3-6 | EE | Two sequential electron transfer steps occur. |

| Basic | ECE | An electron transfer is followed by a chemical reaction and then another electron transfer. |

| Other | E | A simple electron transfer process. |

This table summarizes the diverse anodic oxidation mechanisms of N,N-Dimethyl-p-phenylenediamine at various pH levels as identified through cyclic voltammetry studies. rsc.org

The one-electron oxidation of N,N-Dimethyl-p-phenylenediamine leads to the formation of a stable, deep red radical cation known as Wurster's Red. wikipedia.org This intermediate is a key species in the redox chemistry of DMPD. The oxidation process can be described as a two-step reaction, first yielding the N,N-dimethyl-p-semiquinonediimine radical cation (SQDI+), which is Wurster's Red, and subsequently, the N,N-dimethyl-p-quinonediimine (QDI2+ or QDI+(H+)). researchgate.net

The characterization of Wurster's Red and related radical cations has been carried out using various spectroscopic techniques. Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy have been employed to study the hyperfine coupling constants of N,N,N',N'-tetraalkyl-p-phenylenediamine radical cations, providing insights into their electronic structure. researchgate.net UV-Vis spectroscopy is also a valuable tool, with the radical cation of N,N,N',N'-tetramethyl-p-phenylenediamine (Wurster's Blue) exhibiting absorbance maxima around 560 nm and 610 nm. nih.gov The crystal structure of Wurster's Red bromide has been determined, showing the bond distances within the radical cation. wikipedia.org

Table 2: Spectroscopic and Kinetic Data for Wurster's Red Radical Cation

| Parameter | Value/Technique | Reference |

| Color | Deep Red | wikipedia.org |

| Formation | One-electron oxidation of N,N-Dimethyl-p-phenylenediamine | wikipedia.org |

| Characterization Techniques | ESR, ENDOR, UV-Vis Spectroscopy, X-ray Crystallography | wikipedia.orgresearchgate.netnih.gov |

| Disproportionation Rate Constant (k) | 2 x 10⁶ M⁻¹ s⁻¹ | nih.gov |

| Reaction with Glutathione (B108866) (second-order rate constant) | 4 x 10⁵ M⁻¹ s⁻¹ (with the quinonediimine) | nih.gov |

This table presents key characteristics and kinetic data for the Wurster's Red radical cation, an important intermediate in the redox chemistry of N,N-Dimethyl-p-phenylenediamine.

Electroreduction Pathways and Product Derivatization

The electrochemically generated oxidized species of N,N-Dimethyl-p-phenylenediamine, primarily the quinonediimine, are highly reactive and can undergo various subsequent reactions, leading to a diverse range of products. These reactions are of interest for synthetic applications.

One notable reaction is the electrochemical trimerization of DMPD. In aqueous solutions, the oxidized quinone-diimine can participate in a Michael addition reaction with the parent DMPD molecule, ultimately leading to the formation of a trimer as the final product. uco.es

Furthermore, the electro-oxidation of DMPD in the presence of nucleophiles can lead to the synthesis of new derivatives. For instance, the reaction of the electrochemically generated quinone-diimine with arylsulfinic acids results in the formation of new sulfonamide derivatives via an EC mechanism. researchgate.net Similarly, an efficient, one-pot electrochemical method for the synthesis of Methylene Blue has been reported, which involves the Michael-type reaction of the electrochemically generated quinone-diimine from DMPD with sodium sulfide (B99878) as the nucleophile, following an EC-ECECC mechanism. researchgate.net

In biological systems, the reactions of oxidized DMPD have also been studied. The Wurster's Red radical cation can react with glutathione, leading to the formation of two isomeric glutathione adducts: 2- and 3-(glutathione-S-yl)-N,N-dimethyl-p-phenylenediamine. nih.gov

Kinetic Studies of Electron Transfer Processes

The kinetics of the electron transfer processes involving N,N-Dimethyl-p-phenylenediamine and its analogs have been investigated using various electrochemical techniques. These studies provide valuable information on the rates and mechanisms of the redox reactions.

Scanning electrochemical microscopy (SECM) in the substrate-generation–tip-collection (SG–TC) mode has been used to measure the kinetics of chemical reactions that follow the initial electron transfer. This technique allows for the determination of both the kinetic parameters and the distance between the electrodes from a single transient measurement. rsc.org

Double potential step chronoamperometry is another technique employed to determine the diffusion coefficients of the species involved in the redox reactions. For DMPD in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate, this method was used to measure the diffusion coefficients of both the neutral molecule and its radical cation. acs.org

Kinetic studies of the reaction between DMPD and chloropentaamminocobalt(III) at different metal surfaces (platinum, gold, and silver) have shown that the nature of the electrode surface significantly influences the reaction rate. rsc.org At platinum and gold surfaces, the addition of DMPD was found to inhibit the reduction of the cobalt complex. rsc.org

The kinetics of the comproportionation reaction between DMPD and its dication (DMPD²⁺) to form the radical cation (DMPD⁺) have also been studied. By simulating the cyclic voltammograms and using the diffusion coefficients obtained from chronoamperometry, the equilibrium constant and kinetics of this reaction can be inferred. acs.org

Table 3: Kinetic Parameters for N,N-Dimethyl-p-phenylenediamine Redox Reactions

| Reaction/Process | Technique | Measured Parameter | Value | Reference |

| Oxidative deamination | SECM (SG-TC) | Effective second-order rate constant | Agreement with other methods | rsc.org |

| Diffusion in [C₄mim][BF₄] | Double Potential Step Chronoamperometry | Diffusion Coefficient of DMPD | - | acs.org |

| Diffusion in [C₄mim][BF₄] | Double Potential Step Chronoamperometry | Diffusion Coefficient of DMPD⁺ | - | acs.org |

| Comproportionation of DMPD and DMPD²⁺ | Cyclic Voltammetry Simulation | Equilibrium Constant and Kinetics | Inferred | acs.org |

This table provides a summary of kinetic parameters and the electrochemical techniques used to study the electron transfer processes of N,N-Dimethyl-p-phenylenediamine.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation and Structural Assignment (¹H NMR, ¹³C NMR in d6-solvents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the successful incorporation of deuterium (B1214612) into the N,N-Dimethyl-p-phenylenediamine structure and for assigning the chemical shifts of the remaining protons and carbons. The use of deuterated solvents, such as dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6, is standard practice to minimize solvent interference in the spectra. illinois.edutandfonline.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. While the carbon atoms of the deuterated methyl groups will still be present, their signals will be split into multiplets due to coupling with deuterium (C-D coupling) and will often have a lower intensity. The chemical shifts of the aromatic carbons are also analyzed to ensure the integrity of the phenylenediamine core. tandfonline.comunistra.fr The comparison of the ¹³C NMR spectrum with that of the non-deuterated compound, run under identical conditions, further confirms the position and extent of deuteration. illinois.edu

Below is an interactive table summarizing typical NMR data for related compounds, which helps in the interpretation of the spectra for the deuterated analogue.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Mechanistic Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offers a "molecular fingerprint" of N,N-Dimethyl-p-phenylenediamine-d6, allowing for detailed structural characterization and insights into molecular vibrations. mdpi.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound will show characteristic changes compared to its non-deuterated counterpart. The most significant difference will be the shift of the C-H stretching and bending vibrations of the methyl groups to lower wavenumbers (frequencies) due to the heavier mass of deuterium. These C-D vibrations appear in a distinct region of the spectrum, providing clear evidence of deuteration. The N-H stretching and bending vibrations of the primary amine group, as well as the aromatic C-H and C=C stretching and bending modes, remain largely unaffected and serve to identify the core molecular structure. researchgate.netnist.govnist.gov For example, the asymmetric and symmetric N-H stretching modes of a primary aromatic amine are typically observed between 3300 and 3500 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. mt.com It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric C-N stretching vibration and the breathing modes of the aromatic ring are often prominent in the Raman spectrum. Similar to FT-IR, the C-D vibrations in the deuterated compound will appear at lower frequencies compared to the C-H vibrations in the non-deuterated form. nih.gov The analysis of both FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule. researchgate.net

The following table presents a summary of key vibrational modes for related phenylenediamine structures.

UV-Visible Spectroscopy in Redox Studies and Reaction Monitoring

UV-Visible spectroscopy is a powerful tool for studying the electronic transitions within a molecule and is particularly useful for monitoring reactions involving N,N-Dimethyl-p-phenylenediamine and its derivatives, especially in the context of redox chemistry. sigmaaldrich.com

The UV-Vis spectrum of N,N-Dimethyl-p-phenylenediamine typically exhibits intense absorption bands in the ultraviolet region, which are attributed to π-π* transitions within the benzene (B151609) ring and n-π* transitions involving the lone pair electrons of the nitrogen atoms. researchgate.net The exact positions of these absorption maxima can be influenced by the solvent and the pH of the solution. sielc.com

In redox reactions, N,N-Dimethyl-p-phenylenediamine can be oxidized to form a colored radical cation, which has a strong absorbance in the visible region of the spectrum. nih.govcore.ac.uk This colorimetric change allows for the straightforward monitoring of the reaction progress. The deuteration of the methyl groups in this compound is not expected to significantly alter its UV-Vis spectrum, as the electronic transitions are primarily associated with the aromatic system and the amino groups. researchgate.net Therefore, UV-Vis spectroscopy remains a valuable technique for studying the redox behavior and reaction kinetics of the deuterated compound, for instance, in the evaluation of oxidative status in biological samples or in catalyzed oxidation reactions. sigmaaldrich.comnih.gov

The table below shows characteristic UV-Vis absorption data for p-phenylenediamine (B122844) and related compounds.

Mass Spectrometry Techniques for Isotopic Purity and Fragment Analysis

Mass spectrometry (MS) is an indispensable technique for confirming the isotopic purity of this compound and for analyzing its fragmentation patterns.

Isotopic Purity Analysis: High-resolution mass spectrometry can precisely determine the mass of the molecular ion, allowing for the confirmation of the incorporation of six deuterium atoms. The molecular weight of this compound will be six mass units higher than that of the non-deuterated compound. By analyzing the isotopic distribution of the molecular ion peak, the percentage of deuteration can be accurately quantified. nih.govresearchgate.net This is crucial for applications where a high degree of isotopic enrichment is required.

Fragment Analysis: The fragmentation pattern observed in the mass spectrum provides structural information. In the mass spectrum of N,N-Dimethyl-p-phenylenediamine, characteristic fragmentation pathways include the loss of a methyl group. For the deuterated analogue, the loss of a deuterated methyl group (-CD₃) would result in a fragment ion with a specific mass-to-charge ratio (m/z), which can be compared to the fragmentation of the non-deuterated compound to confirm the location of the deuterium labels. ufz.demdpi.com Different ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI), can be employed to generate and analyze the fragments. nih.govnih.gov

A summary of mass spectrometry data for related compounds is provided in the table below.

Advanced Analytical Methodologies and Research Applications of N,n Dimethyl P Phenylenediamine D6

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy and precision quantitative measurements. youtube.combritannica.com The methodology is predicated on the addition of a known quantity of an isotopically labeled version of the analyte—in this case, N,N-Dimethyl-p-phenylenediamine-d6—to a sample containing the unlabeled analyte of interest (the "native" N,N-Dimethyl-p-phenylenediamine). fiveable.mewikipedia.org This isotopically labeled compound serves as an internal standard. aptochem.com

The core principle of IDMS is that the deuterated standard behaves almost identically to the native analyte during sample preparation, extraction, and chromatographic separation. aptochem.com Any sample loss or variability during these steps will affect both the native and the labeled compound equally. fiveable.me Consequently, the ratio of the native analyte to the deuterated standard remains constant. wikipedia.org

Mass spectrometry is employed to differentiate and measure the distinct masses of the native analyte and the deuterated internal standard. By comparing the measured isotope ratio in the sample to the known amount of the added standard, the exact concentration of the native analyte in the original sample can be calculated with exceptional accuracy. youtube.comosti.gov This approach effectively compensates for matrix effects, where other components in a complex sample might otherwise interfere with the measurement, and variations in instrument response. clearsynth.comkcasbio.com

The use of this compound is particularly advantageous because the deuterium (B1214612) atoms provide a significant mass shift, ensuring that its mass spectrometric signal is clearly resolved from that of the natural isotopes of the unlabeled compound. aptochem.com

Table 1: Key Principles of IDMS with this compound

| Principle | Description | Advantage |

| Internal Standard | A known amount of this compound is added to the sample. | Enables precise quantification by correcting for procedural variations. |

| Isotopic Similarity | The deuterated standard is chemically identical to the native analyte. | Ensures identical behavior during extraction and analysis, correcting for sample loss. |

| Mass Spectrometry | The mass spectrometer distinguishes between the native and deuterated forms based on their mass-to-charge ratio. | Allows for specific and sensitive detection of both compounds. |

| Ratio Measurement | The concentration is determined from the ratio of the native analyte to the deuterated standard. | Minimizes errors from matrix effects and instrument instability. |

Spectrophotometric and Colorimetric Methods in Analytical Chemistry

While this compound is primarily used in mass spectrometry, its non-deuterated counterpart is widely employed in various spectrophotometric and colorimetric assays. The underlying chemical reactions in these methods are not affected by the isotopic substitution, meaning the principles described apply to both forms of the compound. These methods are valued for their simplicity, speed, and cost-effectiveness.

Catalytic Determination Principles (e.g., Metal Ions, Peroxides)

N,N-Dimethyl-p-phenylenediamine (DMPD) is a chromogenic reagent that undergoes oxidation to form a colored radical cation, often referred to as Wurster's Red. nih.gov This reaction can be catalyzed by various substances, allowing for their indirect quantification.

For the determination of metal ions, the reaction is typically based on the catalytic effect of the metal on the oxidation of DMPD by an oxidizing agent like hydrogen peroxide. researchgate.netresearchgate.net For instance, trace amounts of iron(III) or copper(II) can significantly accelerate the rate of DMPD oxidation, leading to a rapid increase in color intensity. researchgate.net The rate of color formation or the absorbance at a specific time point is proportional to the concentration of the metal ion catalyst. The reaction is monitored spectrophotometrically, typically around 514-550 nm, the wavelength of maximum absorbance for the colored product. nih.govresearchgate.net

Similarly, these methods can be adapted to quantify peroxides. In the presence of a catalyst like iron(II), hydrogen peroxide will oxidize DMPD, and the resulting color intensity is directly related to the peroxide concentration. nih.govepa.gov This principle is foundational to assays measuring the oxidative status of biological samples. researchgate.net

Table 2: Catalytic Spectrophotometric Determination using DMPD

| Analyte | Principle | Wavelength (nm) |

| Iron (III) | Catalyzes the oxidation of DMPD by H₂O₂. | 514 |

| Copper (II) | Catalyzes the oxidative coupling of DMPD with another amine in the presence of H₂O₂. | 650 |

| Hydrogen Peroxide | Oxidizes DMPD in the presence of an iron(II) catalyst (Fenton system). | 551 |

| Free Radicals | Oxidation of DMPD to a colored radical cation. | 550 |

Flow Injection Analysis (FIA) Coupled with Spectrophotometry

Flow Injection Analysis (FIA) is an automated analytical technique that enhances the speed, reproducibility, and efficiency of spectrophotometric methods. nih.gov In an FIA system, a small, precisely known volume of a sample is injected into a continuously flowing carrier stream. This stream merges with reagent streams, allowing for controlled mixing and reaction as the mixture travels through a coiled tubing. flowinjection.commdpi.com The resulting colored product then passes through a detector, typically a spectrophotometer, where the absorbance is measured.

Application in Elucidating Biochemical Pathways (Methodological Aspects)

The use of stable isotope-labeled compounds is a cornerstone of modern research into biochemical pathways and metabolism. nih.govacs.org this compound is an ideal tool for such studies, particularly for tracing the metabolic fate of aromatic amines. Aromatic amines are a class of compounds that often undergo metabolic activation to reactive intermediates, a process of significant interest in toxicology and pharmacology. nih.govuwa.edu.au

Methodologically, a study would involve introducing this compound into a biological system, such as cell cultures, tissue homogenates, or a whole organism. After a designated period, biological samples (e.g., plasma, urine, tissue extracts) are collected. acs.org The metabolites of the deuterated compound are then identified and quantified using mass spectrometry.

The deuterium label acts as a clear and unambiguous marker. Any detected compound that contains the deuterium label can be definitively identified as a metabolite of the administered this compound. This allows researchers to:

Identify Novel Metabolites: The mass shift provided by the deuterium atoms makes it easier to distinguish potential metabolites from the complex background of endogenous molecules.

Delineate Metabolic Pathways: By identifying the chemical structures of the deuterated metabolites, researchers can piece together the sequence of enzymatic reactions (e.g., oxidation, acetylation) that the parent compound undergoes. nih.govnih.gov

Quantify Metabolite Formation: Using IDMS principles, the rate and extent of formation for each metabolite can be accurately measured.

This approach provides critical insights into how organisms process aromatic amines, which can help in understanding mechanisms of toxicity or the bioactivation of drug candidates. acs.org

Tracer Studies in Environmental and Biological Systems using Deuterated Analogs

Deuterated compounds like this compound serve as excellent tracers in both environmental and biological systems. clearsynth.comzeochem.com A tracer is a substance that can be followed through a system to study its movement, distribution, and transformation. researchgate.net Stable isotopes such as deuterium are ideal for these applications because they are non-radioactive and behave chemically like their non-deuterated counterparts, meaning they follow the same transport and reaction pathways without significantly altering the system under investigation. zeochem.combattelle.org

In environmental studies , this compound could be used to track the fate and transport of aromatic amine pollutants in soil and water systems. By introducing the deuterated compound into a controlled environmental model (e.g., a soil column or aquatic microcosm), researchers can monitor its movement, adsorption to particles, and degradation over time. Analysis of samples by mass spectrometry would reveal the distribution of the parent compound and any deuterated degradation products, providing valuable data for environmental risk assessments. battelle.org

In biological systems , deuterated tracers are used to study the absorption, distribution, metabolism, and excretion (ADME) of compounds. acs.orgnih.gov For example, after administration of this compound, its appearance and the appearance of its deuterated metabolites in blood, tissues, and excreta can be tracked over time. This provides a dynamic view of the compound's journey through the body, which is fundamental in pharmacokinetic and toxicology research. sielc.com

Degradation Pathway Analysis and Transformational Studies of N,n Dimethyl P Phenylenediamine

Methodologies for Studying Photodegradation and Thermal Degradation

The investigation of how N,N-Dimethyl-p-phenylenediamine (DMPD) breaks down under the influence of light and heat involves a range of sophisticated analytical techniques. These methodologies are essential for elucidating the reaction pathways and kinetics of degradation.

Photodegradation studies for similar p-phenylenediamine (B122844) (PPD) compounds often employ methods such as steady-state photochemistry and time-resolved laser spectroscopy to understand their aquatic reactivity. acs.orgresearchgate.net Direct photochemistry is a key pathway for the degradation of these compounds. acs.org Experimental setups for these studies often involve irradiating a solution of the compound and periodically collecting subsamples for analysis. acs.org The decay of the parent compound or the growth of degradation products can be monitored using UV-vis spectrophotometry as a proxy for the reaction progress. acs.org

Thermal degradation is analyzed through techniques that assess the stability of a compound at elevated temperatures. Pyrolysis, which involves the thermal decomposition of materials at high temperatures in an inert atmosphere, is a common method. mdpi.com The process can be categorized based on the heating rate, such as slow (non-isothermal), rapid (isothermal), and flash pyrolysis. mdpi.comsemanticscholar.org Thermogravimetric analysis (TGA), often coupled with techniques like Fourier-transform infrared spectroscopy (TG-FTIR) or gas chromatography-mass spectrometry (TED-GC-MS), provides quantitative information about mass loss as a function of temperature, helping to evaluate the thermal degradation process. mdpi.com For aquatic thermal degradation, studies are often conducted by maintaining the compound in a temperature-controlled environment and evaluating the influence of parameters like pH, temperature, and oxygen concentration on the degradation rate. acs.orgresearchgate.net

A summary of common methodologies is presented below.

| Degradation Type | Methodology | Description | Key Parameters Investigated |

| Photodegradation | Steady-State Photochemistry | Continuous irradiation of the sample to measure overall photochemical reactivity and quantum yields. | Light wavelength, light intensity, pH. |

| Time-Resolved Laser Spectroscopy | Uses short laser pulses to generate and study transient species and reaction intermediates. | Lifetimes of excited states, intermediate species identification. | |

| UV-vis Spectrophotometry | Monitors changes in the absorbance spectrum over time to track the concentration of the parent compound and its degradation products. | Reaction rates, product formation. | |

| Thermal Degradation | Pyrolysis | High-temperature decomposition in an inert atmosphere to break down the compound into smaller molecules. | Temperature, heating rate, residence time. |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature or time. | Thermal stability, decomposition temperatures, reaction kinetics. | |

| TGA coupled with MS or FTIR | TGA is combined with other analytical techniques to identify the gaseous products evolved during degradation. | Identification of volatile degradation products. | |

| Isothermal/Non-isothermal Aquatic Degradation | The compound is incubated in aqueous solutions at constant or varied temperatures to study its stability and breakdown. | Temperature, pH, oxygen concentration. acs.org |

Identification and Characterization of Degradation Products

The degradation of N,N-Dimethyl-p-phenylenediamine (DMPD) results in a variety of transformation products, the nature of which depends on the specific degradation pathway.

Under oxidative conditions, the initial and most well-known product is a stable, colored radical cation known as Wurster's Red. semanticscholar.orgnih.govnih.gov This species is formed through a one-electron oxidation process. nih.gov Further oxidation can occur, leading to the formation of quinone diimine and monoimine species. acs.org These reactive intermediates can subsequently undergo other reactions, such as hydrolysis or coupling reactions, which can result in the formation of dimers and trimers. acs.org The ozonation of structurally related p-phenylenediamines, such as 6PPD, is known to generate the corresponding quinone derivative (6PPD-quinone), highlighting that quinone-like structures are significant transformation products. acs.orgnih.gov

In cases of thermal decomposition under fire conditions, the ultimate degradation products are typically simple inorganic molecules, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

The identification of these varied products relies heavily on advanced analytical techniques. Mass spectrometry, in various configurations, is a cornerstone for characterization. On-line electrochemical-mass spectrometry has been used to detect the evolution of products over time during electrochemical oxidation. acs.org High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or high-resolution mass spectrometry (LC-HRMS) is instrumental in separating and identifying transformation products in complex mixtures, such as those from environmental or biological samples. researchgate.netacs.org

A table of identified degradation products is provided below.

| Degradation Pathway | Key Intermediate/Product | Formula/Structure | Method of Identification |

| Oxidative | Wurster's Red (Radical Cation) | [C₈H₁₂N₂]⁺ | Spectrophotometry (absorbance at 550 nm) nih.gov |

| p-Benzoquinone diimine | C₆H₄(NR)₂ | Electrochemistry, Mass Spectrometry acs.org | |

| p-Benzoquinone monoimine | C₆H₄(O)(NR) | Electrochemistry, Mass Spectrometry acs.org | |

| Dimer/Trimer Products | Complex polymers | Mass Spectrometry acs.org | |

| Thermal (Combustion) | Carbon Oxides | CO, CO₂ | General Combustion Analysis |

| Nitrogen Oxides | NOx | General Combustion Analysis |

Reaction Kinetics of Degradation Processes

The speed at which N,N-Dimethyl-p-phenylenediamine (DMPD) and its derivatives degrade is governed by various factors, and understanding these kinetics is essential for predicting the compound's persistence.

Studies on the non-enzymatic decomposition of the DMPD radical cation (Wurster's Red) have shown that the reaction rate is dependent on temperature, pH, and the initial concentration of the reactants. nih.govnih.gov The electrochemical oxidation of DMPD in aqueous solutions is also highly pH-dependent, proceeding through a two-electron oxidation pathway that occurs in two distinct steps at a pH greater than 4. acs.org

For related p-phenylenediamines, dark, thermal degradation in aquatic environments has been found to be highly dependent on pH, temperature, and oxygen concentrations. acs.orgresearchgate.net For instance, the degradation rate constant of a similar compound, 6PPD, shows a linear relationship with the concentration of dissolved oxygen. acs.org The kinetics of enzymatically-driven oxidation, such as by caeruloplasmin, have also been investigated. nih.govnih.gov Such studies have utilized Lineweaver-Burk plots to analyze the reaction, interpreting curved plots as evidence for multiple substrate binding sites with different affinity (Km) values but similar maximum reaction velocities (Vmax). nih.govnih.gov

The table below summarizes key findings related to the reaction kinetics of DMPD and similar compounds.

| Process | Influencing Factors | Kinetic Model/Observation | Reference |

| Non-enzymic decomposition of DMPD⁺ | Temperature, pH, Concentration | Rate is proportional to reactant concentrations. | nih.govnih.gov |

| Electrochemical Oxidation | pH | Follows a two-step, two-electron pathway at pH > 4. | acs.org |

| Aquatic Thermal Degradation (of 6PPD) | pH, Temperature, Oxygen | Degradation rate is highly dependent on these environmental factors. | acs.orgresearchgate.net |

| Enzymatic Oxidation (by caeruloplasmin) | Substrate Concentration | Curved Lineweaver-Burk plots suggest multiple enzyme binding sites. | nih.govnih.gov |

Mechanistic Aspects of Oxidative Degradation

The oxidative degradation of N,N-Dimethyl-p-phenylenediamine (DMPD) is a complex process involving multiple steps and reactive intermediates. The mechanism is significantly influenced by the surrounding chemical environment, particularly the pH of the solution. researchgate.net

The foundational step in the oxidative pathway is a one-electron transfer, which removes an electron from the DMPD molecule to form the relatively stable Wurster's Red radical cation. nih.govnih.gov This initial oxidation can be initiated by various agents, including inorganic oxidants, enzymes like caeruloplasmin, or electrochemical means. nih.govnih.gov

Further reaction of the radical cation depends on the conditions. It can be oxidized further in a second one-electron step to form a dication, which is often unstable in aqueous solutions. researchgate.net This dication is a quinone diimine species, which is susceptible to hydrolysis. The hydrolysis reaction can lead to the formation of a quinone monoimine and, eventually, p-benzoquinone.

Electrochemical studies have revealed a diversity of mechanisms depending on the pH. The oxidation can proceed through various mechanistic pathways, described by designations such as CE (a chemical step preceding the electrochemical step), EE (two successive electrochemical steps), and ECE (an electrochemical step followed by a chemical step and another electrochemical step). researchgate.net For example, in acidic and neutral media (pH 3-6), the oxidation tends to follow an EE mechanism, corresponding to the two successive one-electron oxidations. researchgate.net In basic solutions, an ECE mechanism is more prevalent, indicating a chemical reaction of the intermediate radical cation. researchgate.net The alkoxy and peroxy radicals formed from the degradation of hydroperoxides, a process catalyzed by transition metal ions, can also convert DMPD to its radical cation. bohrium.comresearchgate.net

N,n Dimethyl P Phenylenediamine in Advanced Materials Research

Synthesis and Characterization of Poly(p-phenylenediamine) and its Derivatives

The synthesis of poly(p-phenylenediamine) (PpPD) and its derivatives is often achieved through chemical oxidative polymerization. isca.meijasrm.com This method allows for the creation of various functional polymers. isca.me In a typical process, a monomer such as p-phenylenediamine (B122844) is polymerized using an oxidant like ammonium (B1175870) persulfate or ferric chloride, often in the presence of an initiator such as hydrochloric acid. isca.meijasrm.comtandfonline.com The properties of the resulting polymers can be tailored by adjusting reaction conditions, including temperature, time, and the use of co-catalysts or surfactants. ijasrm.comtandfonline.com

For instance, the use of aluminium triflate (Al(OTf)₃) as a co-catalyst with ammonium persulfate as the oxidant has been shown to improve the polymerization yield of certain PpPD derivatives. tandfonline.comtandfonline.com The addition of surfactants like Sodium Dodecyl Sulfate (SDS) or Benzalkonium Chloride (BAC) during polymerization can enhance the solubility, stability, and conductivity of the resulting polymers. isca.meijasrm.com These surfactants can act as counter-ions and become part of the polymer structure, influencing its final properties. isca.me

The characterization of these polymers is crucial to understanding their structure and properties. A variety of analytical techniques are employed for this purpose:

Spectroscopic Methods:

FT-IR Spectroscopy: Used to identify functional groups and confirm the polymer structure. For example, the N-H stretching vibrations of the -NH- group in PpPD typically appear around 3220 cm⁻¹. isca.me Peaks related to C=C and C=N stretching vibrations of the phenazine (B1670421) ring are observed at approximately 1677 cm⁻¹ and 1504 cm⁻¹, respectively. isca.me

UV-Vis Spectroscopy: Confirms the formation of the polymer and provides information about its electronic transitions. isca.me

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed structure of the polymers. tandfonline.comtandfonline.com In the ¹H NMR spectra of some PpPD derivatives, weak peaks corresponding to –NH₂ and –NH– protons can be observed. tandfonline.com

Thermal Analysis:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to study the thermal stability and transitions of the polymers. PpPD and its derivatives have been found to be thermally stable, with decomposition temperatures often above 400°C. isca.metandfonline.com

Morphological and Structural Analysis:

X-ray Diffraction (XRD): Confirms the crystalline or amorphous nature of the polymers. isca.me

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Provide insights into the surface morphology and particle size of the synthesized polymers. ijasrm.com

The solubility of PpPD can be a challenge, but derivatives with methyl side groups, such as poly(2,5-dimethyl-p-phenylenediamine) (P(dMe-pPD)) and poly(2,3,5,6-tetramethyl-p-phenylenediamine) (P(tMe-pPD)), exhibit significantly improved solubility in many solvents. tandfonline.comtandfonline.com

Table 1: Synthesis and Characterization of Poly(p-phenylenediamine) and its Derivatives

| Polymerization Method | Monomer | Oxidant/Co-catalyst | Key Findings | Characterization Techniques |

|---|---|---|---|---|

| Chemical Oxidative Polymerization tandfonline.comtandfonline.com | p-phenylenediamine (pPD), 2,5-dimethyl-p-phenylenediamine (dMe-pPD), 2,3,5,6-tetramethyl-p-phenylenediamine (tMe-pPD) | Ammonium persulfate / Aluminium triflate | Improved polymerization yield and solubility for methylated derivatives. Good thermal stability. | UV-vis, FT-IR, ¹H and ¹³C NMR, WAXD, DSC, TGA |

| Chemical Oxidative Polymerization with Surfactant isca.me | p-phenylenediamine | Ferric Chloride / HCl with Sodium Dodecyl Sulfate (SDS) | Enhanced stability and semiconducting properties. Stable up to 700°C. | IR, UV, TGA, DTA, DTG, XRD, SEM |

Molecular Interactions with Advanced Materials (e.g., Graphene Doping)

N,N-Dimethyl-p-phenylenediamine (DMPD) plays a significant role in modifying the electronic properties of advanced materials like graphene through a process known as surface charge transfer doping. pharmaffiliates.comnih.gov This non-covalent modification technique is advantageous as it does not disrupt the atomic structure of graphene, is highly repeatable, and allows for the tuning of graphene's electrical properties. nih.govchalmers.se

When DMPD molecules are adsorbed onto the surface of graphene, they act as n-type dopants, meaning they donate electrons to the graphene sheet. pharmaffiliates.comresearchgate.net This charge transfer occurs due to the difference in energy levels between the DMPD molecules and graphene. researchgate.net Specifically, the singly-occupied molecular orbital (SOMO) of radical N,N-Dimethyl-p-phenylenediamine is at a high energy level, facilitating the transfer of electrons to graphene. researchgate.net This n-doping shifts the Dirac point of graphene below the Fermi level, inducing a metallic character. researchgate.net

First-principles calculations have shown that the adsorption of radical DMPD onto graphene is an energetically favorable process with a large adsorption energy. researchgate.net This interaction leads to a significant shift in the Dirac point, confirming the strong n-doping effect. researchgate.net

A key application of this doping strategy is the opening of a bandgap in bilayer graphene (BG). acs.org While pristine graphene lacks a bandgap, which limits its use in digital electronics, breaking the inversion symmetry in bilayer graphene through doping can create one. acs.org By using DMPD for n-doping on one side and a p-type dopant on the other (or on the substrate), a tunable bandgap can be engineered. pharmaffiliates.comacs.org For example, the combination of n-doping by DMPD and p-doping from an amorphous SiO₂ substrate has been shown to significantly increase the bandgap of bilayer graphene from 106 meV to 253 meV. acs.org This dual-doping approach enhances the on/off current ratio of graphene-based electronic devices while largely maintaining its high carrier mobility. acs.org

Table 2: Molecular Interactions of N,N-Dimethyl-p-phenylenediamine with Graphene

| Dopant System | Doping Type | Key Effect on Graphene | Theoretical/Experimental Basis |

|---|---|---|---|

| N,N-Dimethyl-p-phenylenediamine (DMPD) on Graphene | n-type | Donates electrons, induces metallic character, shifts Dirac point. researchgate.net | First-principles calculations show a large adsorption energy and a significant shift of the Dirac point below the Fermi level. researchgate.net |

| DMPD on Bilayer Graphene (BG) | n-type | Opens a bandgap. acs.org | First-principles calculations identify BG as n-doped in the DMPD/BG system. acs.org |

Redox-Active Components in Functional Materials

The inherent redox activity of N,N-Dimethyl-p-phenylenediamine makes it a valuable component in the design of functional materials, particularly for energy storage applications. cornell.edunih.gov Its ability to undergo reversible oxidation-reduction reactions is central to its function in these materials. wikipedia.orgresearchgate.net

One area of significant research is the development of redox-active polymers for use as cathode materials in batteries. cornell.edu By incorporating N,N-Dimethyl-p-phenylenediamine or its derivatives into a polymer backbone, materials with high energy and power densities can be created. cornell.edu For example, a polymer created by coupling phenothiazine (B1677639) with N,N'-dimethylphenylenediamine (PT-DMPD) exhibited three main redox couples, suggesting the exchange of three electrons. cornell.edu While initial cycling showed some capacity fade, likely due to polymer dissolution, optimization through cross-linking demonstrated improved performance, achieving close to 100% of its theoretical capacity and excellent rate performance. cornell.edu

N,N-Dimethyl-p-phenylenediamine can be incorporated into polymers in several ways. It can be part of the main polymer chain or attached as a pendant group to a non-conjugated polymer backbone. cornell.eduannualreviews.org These non-conjugated redox-active polymers are advantageous because their electrochemical properties are primarily determined by the pendant redox-active moiety, allowing for fine-tuning of the material's performance. annualreviews.org

Furthermore, the redox properties of N,N-Dimethyl-p-phenylenediamine have been harnessed in the development of self-healing supramolecular polymers. confex.com By substituting a ureidopyrimidinone (UPy) derivative with N,N-dimethyl-p-phenylenediamine, a redox-responsive dimension is added to the material. confex.com The dimerization and de-dimerization of the UPy units, which are responsible for the self-healing properties, can be controlled by the oxidation state of the phenylenediamine moiety. confex.com

The redox activity of N,N-Dimethyl-p-phenylenediamine is also being explored for applications beyond energy storage. For instance, its ability to trigger covalent adduct formation with amyloidogenic peptides is being investigated as a strategy to redirect them into non-toxic aggregates, with potential implications for treating protein-misfolding disorders. nih.gov

Table 3: N,N-Dimethyl-p-phenylenediamine in Redox-Active Functional Materials

| Material System | Application | Role of N,N-Dimethyl-p-phenylenediamine | Key Findings |

|---|---|---|---|

| Phenothiazine-N,N'-dimethylphenylenediamine (PT-DMPD) polymer cornell.edu | Energy Storage (Cathode Material) | Redox-active component in the main polymer chain. | Showed three main redox couples and high rate performance after optimization. cornell.edu |

| Ureidopyrimidinone (UPy) with N,N-dimethyl-p-phenylenediamine confex.com | Self-healing Supramolecular Polymers | Redox-active couple that controls dimer formation and breakage. | Adds a redox-responsive dimension to the self-healing properties. confex.com |

Table 4: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| N,N-Dimethyl-p-phenylenediamine | DMPD |

| Poly(p-phenylenediamine) | PpPD |

| Poly(2,5-dimethyl-p-phenylenediamine) | P(dMe-pPD) |

| Poly(2,3,5,6-tetramethyl-p-phenylenediamine) | P(tMe-pPD) |

| Aluminium triflate | Al(OTf)₃ |

| Sodium Dodecyl Sulfate | SDS |

| Benzalkonium Chloride | BAC |

| Phenothiazine-N,N'-dimethylphenylenediamine polymer | PT-DMPD |

| Ureidopyrimidinone | UPy |

| Tetracyanoethylene | TCNE |

| Ferric Chloride | FeCl₃ |

| Hydrochloric acid | HCl |

Future Research Directions and Emerging Methodologies

Innovations in Deuterated Compound Synthesis

The synthesis of deuterated compounds like N,N-Dimethyl-p-phenylenediamine-d6 is a dynamic field, with ongoing innovations aimed at improving efficiency, selectivity, and cost-effectiveness. marketresearchcommunity.com Recent years have seen significant progress in methodologies for deuterium (B1214612) labeling, moving beyond traditional approaches to more sophisticated strategies. researchgate.net

Key areas of innovation include:

Hydrogen Isotope Exchange (HIE): This remains a cornerstone of deuteration, allowing for the direct replacement of hydrogen with deuterium. researchgate.netacs.org Advances in catalysis, particularly with iridium-based systems, have enabled highly efficient and regioselective ortho-deuteration of anilines under mild conditions. acs.orgresearchgate.net The development of metal-free HIE reactions is also a significant area of research, offering more environmentally friendly and cost-effective alternatives. acs.org

Ionic Liquid Catalysis: A novel approach utilizes ionic liquids as catalysts for hydrogen/deuterium exchange reactions. For instance, a 1-n-butyl-2,3-dimethylimidazolium prolinate system has demonstrated high efficiency in deuterating active pharmaceutical ingredients using deuterated chloroform (B151607) (CDCl3) as the deuterium source under mild conditions, achieving up to 95% deuterium incorporation. doi.org

Chemoenzymatic and Microbial Deuteration: Biocatalysis offers a highly selective route to deuterated compounds. Chemoenzymatic methods, which use isolated enzymes, and whole-cell microbial systems are being explored for the reductive deuteration of various substrates with high isotopic labeling and enantioselectivity. rsc.org

Electrochemical Methods: Nanoelectrodes have been designed for the selective dehalogenative and reductive deuteration of organic molecules, showcasing the potential of electrochemistry in this field. researchgate.net

These advancements are making deuterated compounds more accessible for a wider range of applications, from their use as internal standards in analytical chemistry to their role in developing more effective pharmaceuticals. marketresearchcommunity.comresearchgate.netclearsynth.com

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

Deuterated compounds such as this compound are invaluable probes for elucidating reaction mechanisms and studying molecular dynamics in real-time. acs.orgclearsynth.com The distinct properties of deuterium allow for detailed investigation through various advanced spectroscopic techniques.

Raman Spectroscopy: Single-cell Raman microspectroscopy coupled with deuterium isotope probing (Raman-DIP) is an emerging technique for studying metabolic pathways at the single-cell level. bohrium.com The C-D bond has a characteristic vibration in a region of the Raman spectrum that is relatively free from other cellular signals, allowing for sensitive and semi-quantitative tracking of deuterated substrates. bohrium.com This method has been used to visualize and track the real-time responses of fatty acid pools in plants under stress. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are routinely used in NMR to reduce interference from proton signals, thereby enhancing spectral clarity and precision. clearsynth.com Furthermore, Deuterium Metabolic Imaging (DMI) is a powerful technique for studying metabolic processes in vivo. nih.gov By administering a deuterium-labeled substrate, researchers can track its metabolic fate in three dimensions, providing insights into the biochemistry of living tissues. nih.gov

Mass Spectrometry (MS): Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a crucial tool for studying protein structure, dynamics, and interactions. nih.govconicet.gov.ar Real-time monitoring of HDX can be achieved using techniques like probe electrospray ionization mass spectrometry (PESI-MS), which allows for direct and detailed information on the chemical species involved in a reaction. conicet.gov.ar

These advanced spectroscopic methods, empowered by the use of deuterated probes, are providing unprecedented insights into complex biological and chemical processes.

Multimodal Analytical Platforms Integrating Deuterated Standards

The integration of multiple analytical techniques into single platforms, often utilizing deuterated internal standards, is a growing trend for comprehensive and accurate analysis. This compound serves as an ideal internal standard in such multimodal approaches due to its chemical similarity to the non-deuterated analyte, allowing for correction of matrix effects and variations in instrument response. lcms.cz

LC-MS/MS and NMR Integration: The combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information for metabolite profiling. mdpi.com While LC-MS offers high sensitivity, NMR provides detailed structural information. mdpi.com Deuterated standards are essential in LC-MS for accurate quantification, especially in complex matrices like those found in cannabis testing. lcms.cz

Automated HDX-MS Analysis: The development of computational tools and software packages is facilitating the automated analysis of large datasets generated from HDX-MS experiments. nih.govnih.gov These platforms can integrate the entire workflow, from peptide identification to statistical analysis and visualization of deuterium uptake, including the analysis of multimodal exchange patterns. nih.govnih.gov

Internal Exchange Reporters (IERs): Novel imidazolium-based internal exchange reporters have been developed to standardize HDX-MS experiments across different conditions and laboratories. chemrxiv.org These reporters provide a direct measure of the exchange conditions, improving the comparability and reliability of the data. chemrxiv.org

The use of deuterated standards like this compound in these integrated platforms is crucial for achieving robust, reproducible, and accurate results in a wide range of applications, from metabolomics to pharmaceutical analysis.

Theoretical Chemistry Advancements in Predicting Reactivity and Properties

Theoretical and computational chemistry play an increasingly important role in understanding and predicting the properties and reactivity of deuterated compounds. These methods provide valuable insights that can guide experimental work and accelerate the development of new applications.

Predicting Isotope Effects: The primary mechanism by which deuterium substitution affects reactivity is the kinetic isotope effect (KIE), which arises from the difference in zero-point vibrational energy between C-H and C-D bonds. nih.gov Computational models can predict the magnitude of the KIE, helping to identify sites in a molecule where deuteration will have the most significant impact on metabolism or chemical stability. acs.orgnih.gov

Understanding Structural and Physical Property Changes: Deuteration can induce subtle changes in molecular structure and physical properties, a phenomenon known as "isotopic polymorphism". rsc.org Theoretical calculations can help to understand how these changes in intermolecular forces, particularly in systems with hydrogen bonds, can affect crystal packing and, consequently, the material's physical properties. rsc.org

Modeling Spectroscopic Data: Computational models are used to predict and interpret spectroscopic data. For instance, in Raman-DIP, computational models can help to assign isotopic shifts in the spectra, providing a more detailed understanding of metabolic pathways. bohrium.com

Advances in computational power and theoretical methods are enabling more accurate predictions of the behavior of deuterated compounds, facilitating their rational design for specific applications in materials science, medicinal chemistry, and beyond. rsc.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N,N-Dimethyl-p-phenylenediamine-d6, and how can isotopic purity be ensured?

- Methodological Answer : The synthesis typically involves substituting hydrogen atoms with deuterium in the methyl groups. A modified protocol from the hydrochloride preparation (e.g., using deuterated dimethylamine-d6) can be adapted . Critical parameters include:

- Deuterated Reagents : Use of D₂O or deuterated dimethylamine-d6 to ensure isotopic incorporation.

- Purification : Chromatographic techniques (e.g., HPLC) to remove non-deuterated byproducts.

- Quality Control : Confirm deuteration efficiency via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify ≥98% isotopic purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Compare ¹H-NMR spectra with the non-deuterated analog to confirm deuterium substitution (e.g., absence of methyl proton signals at ~2.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with a mass shift of +6 Da compared to the non-deuterated compound .

- UV-Vis Spectroscopy : Assess absorption maxima (e.g., λₐᵦₛ ~260 nm) for consistency with structural analogs, ensuring no shifts due to isotopic effects .

Advanced Research Questions

Q. How can researchers address challenges in using this compound as an internal standard for HPLC-MS quantification?

- Methodological Answer :

- Matrix Effects : Pre-spike samples with the deuterated standard to account for ionization suppression/enhancement.

- Calibration Curves : Use a linear range of 0.1–100 µM, ensuring R² > 0.98. Cross-validate with non-deuterated analogs to rule out isotopic interference .

- Data Normalization : Apply response factors derived from parallel analyses of spiked vs. unspiked samples .

Q. How should researchers resolve discrepancies in quantification data caused by isotopic effects in kinetic studies?

- Methodological Answer :

- Cross-Validation : Compare results from LC-MS with alternative methods (e.g., fluorescence assays) to isolate isotopic artifacts.

- Isotopic Dilution Experiments : Titrate deuterated and non-deuterated forms to identify nonlinearity thresholds.

- Statistical Analysis : Use ANOVA to determine if deviations are statistically significant (p < 0.05) .

Q. What experimental designs are recommended to evaluate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to:

| Condition | Temperature | Humidity | Duration | Analysis Method |

|---|---|---|---|---|

| Long-term | 4°C | 30% RH | 12 months | HPLC purity assay |

| Stress | 40°C | 75% RH | 4 weeks | MS degradation profiling |

- Light Sensitivity : Conduct UV irradiation tests (254 nm, 48 hrs) to assess photodegradation pathways.

Data Contradiction & Validation

Q. How to interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method with solvents (e.g., water, ethanol, DMSO) at 25°C. Centrifuge and quantify supernatant via UV-Vis.

- Contradiction Analysis : Discrepancies may arise from hygroscopicity (e.g., dihydrochloride form absorbs moisture, altering solubility). Always report solvent purity and humidity conditions .

Q. What strategies mitigate batch-to-batch variability in deuterated compound synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.